2-methyl-1,3-dioxo-N-(1-phenylethyl)-5-isoindolinecarboxamide
Overview
Description
2-methyl-1,3-dioxo-N-(1-phenylethyl)-5-isoindolinecarboxamide, also known as MIPEP or N-(1-phenylethyl)-2-methyl-5-isoindolinecarboxamide, is a synthetic compound that has been studied for its potential use in scientific research. MIPEP is a member of the isoindolinecarboxamide family and has been shown to have several interesting properties that make it a promising molecule for further research.
Mechanism of Action
2-methyl-1,3-dioxo-N-(1-phenylethyl)-5-isoindolinecarboxamide acts as a partial agonist at the dopamine D2 receptor, meaning that it binds to the receptor and activates it to a lesser extent than the full agonist dopamine. This results in a decrease in the release of dopamine in the brain, which could have implications for the treatment of disorders such as addiction and depression.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to decrease the release of dopamine in the brain, which could have implications for the treatment of disorders such as addiction and depression. This compound has also been shown to have an effect on the release of glutamate, which is involved in the regulation of learning and memory.
Advantages and Limitations for Lab Experiments
One advantage of using 2-methyl-1,3-dioxo-N-(1-phenylethyl)-5-isoindolinecarboxamide in lab experiments is that it has a high affinity for the dopamine D2 receptor, which makes it a useful tool for studying the role of this receptor in various physiological processes. However, one limitation of using this compound is that it is a synthetic compound and may not accurately reflect the effects of endogenous dopamine on the brain.
Future Directions
There are several future directions for research involving 2-methyl-1,3-dioxo-N-(1-phenylethyl)-5-isoindolinecarboxamide. One area of interest is the potential use of this compound in the treatment of addiction and depression. Another area of interest is the role of this compound in the regulation of learning and memory. Further research is needed to fully understand the potential applications of this compound in these areas.
Scientific Research Applications
2-methyl-1,3-dioxo-N-(1-phenylethyl)-5-isoindolinecarboxamide has been studied for its potential use in scientific research, specifically in the field of neuroscience. It has been shown to have an affinity for the dopamine D2 receptor, which is involved in the regulation of reward and motivation. This compound has also been shown to have an effect on the release of dopamine in the brain, which could have implications for the treatment of disorders such as addiction and depression.
properties
IUPAC Name |
2-methyl-1,3-dioxo-N-(1-phenylethyl)isoindole-5-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c1-11(12-6-4-3-5-7-12)19-16(21)13-8-9-14-15(10-13)18(23)20(2)17(14)22/h3-11H,1-2H3,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQWZRXDCZKQTRF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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